[Gly35, Asp37]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, which is a significant component associated with Alzheimer’s disease. This specific variant substitutes the amino acids Methionine at position 35 with Glycine and Glycine at position 37 with Aspartate. The standard beta-amyloid (1-42) peptide is known for its aggregation properties, which are critical in the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease.
Beta-amyloid peptides are derived from the amyloid precursor protein, which undergoes proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The [Gly35, Asp37]-beta-amyloid (1-42) variant is synthesized for research purposes and is commercially available from various suppliers for use in scientific studies related to neurodegeneration and Alzheimer's disease pathology.
This compound falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate, forming oligomers and fibrils that are implicated in neurodegenerative diseases.
The synthesis of [Gly35, Asp37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific substitutions requires careful control over reaction conditions and protecting groups to ensure fidelity in the sequence.
Technical Details:
Challenges in synthesizing beta-amyloid peptides include their tendency to aggregate during both synthesis and purification stages, necessitating the development of novel protocols to enhance yield and purity .
The molecular structure of [Gly35, Asp37]-beta-Amyloid (1-42) consists of 42 amino acids with the following sequence:
The molecular weight of [Gly35, Asp37]-beta-Amyloid (1-42) is approximately 4498.0 g/mol . The structure exhibits a high propensity for aggregation due to its hydrophobic regions and specific amino acid composition, particularly at positions 35 and 37.
The primary reactions involving [Gly35, Asp37]-beta-Amyloid (1-42) include:
The aggregation process can be influenced by factors such as pH, temperature, and ionic strength. Techniques like size exclusion chromatography and multi-angle light scattering are employed to analyze the size distribution of aggregates formed during these reactions .
The mechanism by which [Gly35, Asp37]-beta-Amyloid (1-42) exerts its effects involves several steps:
Studies have shown that soluble oligomers are more toxic than insoluble fibrils, highlighting their role in early synaptic dysfunction observed in Alzheimer’s disease .
Relevant analytical techniques include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination.
[Gly35, Asp37]-beta-Amyloid (1-42) is utilized extensively in research related to:
This modified peptide provides insights into the role of specific amino acid substitutions on the aggregation behavior and toxicity profiles relevant to Alzheimer’s disease research .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3